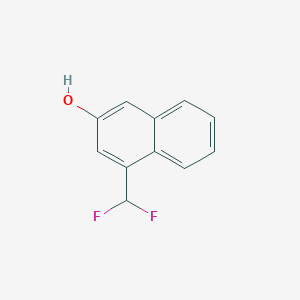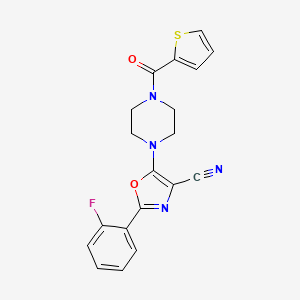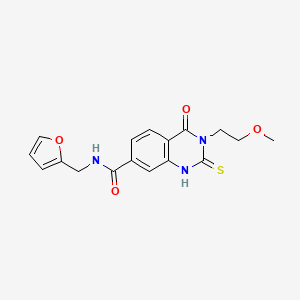
2-(4-methoxyphenyl)-1-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Anticancer Activity
- Benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzimidazole, have been studied for their potential anticancer properties. Compounds like (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine showed moderate cytotoxic effects against certain cancer cells, indicating a potential avenue for anticancer drug development (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antibacterial Properties
- Some benzimidazole derivatives exhibit selective antibacterial properties, particularly against Helicobacter spp. This specificity makes them a potential candidate for targeted bacterial infections (Kühler et al., 2002).
Pharmaceutical Chemistry
- Benzimidazole compounds, including those with a methoxyphenyl substituent, have been synthesized and evaluated for various pharmacological properties such as antioxidant, radioprotective, antiarrhythmic, and antihypertensive effects (Anisimova et al., 2005).
Structural and Spectroscopic Studies
- Structural and spectroscopic analyses of benzimidazole derivatives have been conducted, providing insights into their chemical properties and interactions. These studies are crucial for understanding how these compounds can be utilized in different pharmaceutical and chemical applications (Saral, Özdamar, & Uçar, 2017).
Corrosion Inhibition
- Benzimidazole derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial processes and material science (Yadav, Behera, Kumar, & Sinha, 2013).
Antiviral Properties
- Some benzimidazole derivatives have shown protective action against virus infections, both in tissue culture and in vivo studies. This highlights their potential role in developing antiviral drugs (O'Sullivan, Pantic, Dane, & Briggs, 1969).
DNA Binding and Antileukemic Properties
- Research has shown that conjugation of benzimidazole structures can improve DNA binding, leading to enhanced antileukemic properties. This finding is crucial for the development of new leukemia treatments (Al-Mudaris et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGRZWRDTXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

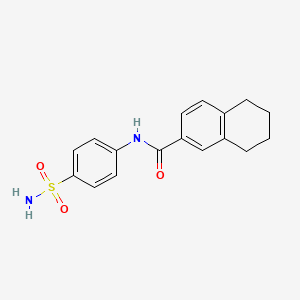
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
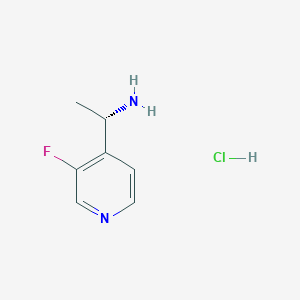
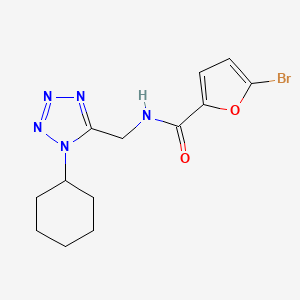
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
